molecular formula C12H16F2N2O2 B1381492 tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate CAS No. 1692161-25-3

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B1381492
CAS No.: 1692161-25-3
M. Wt: 258.26 g/mol
InChI Key: BAIJGOFOHJNHGB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate: is a chemical compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluorobenzyl moiety, and a hydrazinecarboxylate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,4-difluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones or aldehydes, while reduction can produce difluorobenzylamines or alcohols .

Scientific Research Applications

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate finds applications in various fields of scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl hydrazinecarboxylate: Lacks the difluorobenzyl group, resulting in different chemical properties and reactivity.

    2,4-Difluorobenzyl hydrazinecarboxylate: Lacks the tert-butyl group, leading to variations in stability and solubility.

    tert-Butyl 2-(2,4-dichlorobenzyl)hydrazinecarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(2,4-difluorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIJGOFOHJNHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate

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